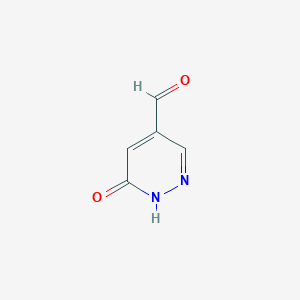
6-Oxo-1,6-dihydropyridazine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-1,6-dihydropyridazine-4-carbaldehyde is an organic compound with the molecular formula C5H4N2O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1,6-dihydropyridazine-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-ketoglutaric acid with hydrazine to form 1,4,5,6-tetrahydro-6-oxopyridazine-3-carboxylic acid, which is then oxidized to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the relatively small scale of its production. the principles of organic synthesis and process optimization would apply to scale up the laboratory methods for industrial use.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1,6-dihydropyridazine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under mild conditions.
Major Products Formed
Oxidation: 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid.
Reduction: 6-Hydroxy-1,6-dihydropyridazine-4-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Oxo-1,6-dihydropyridazine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 6-Oxo-1,6-dihydropyridazine-4-carbaldehyde involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Similar Compounds
6-Oxo-1,6-dihydropyridazine-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde group.
1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde: Similar structure with a methyl group at the nitrogen atom.
6-Oxo-1,6-dihydropyridazine-3-carbonitrile: Similar structure with a nitrile group instead of an aldehyde group.
Uniqueness
6-Oxo-1,6-dihydropyridazine-4-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and potential for diverse applications. Its aldehyde group allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C5H4N2O2 |
|---|---|
Molecular Weight |
124.10 g/mol |
IUPAC Name |
6-oxo-1H-pyridazine-4-carbaldehyde |
InChI |
InChI=1S/C5H4N2O2/c8-3-4-1-5(9)7-6-2-4/h1-3H,(H,7,9) |
InChI Key |
GNCAAZIDCQBPLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NNC1=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















